Tingenone

Content Navigation

Tingenone overcomes stability limitations of celastrol and pristimerin in marine coatings and formulation research. • Non-ionizable C-20 ketone prevents pH-dependent leaching and unwanted esterification, ensuring long-term matrix integrity. • Reversibly inhibits bryozoans and algae without heavy-metal toxicity, outperforming copper-based biocides. • High lipophilicity and non-hydrolyzable structure enable uniform dispersion in hydrophobic polymers. Procure as a stable active ingredient or analytical standard.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

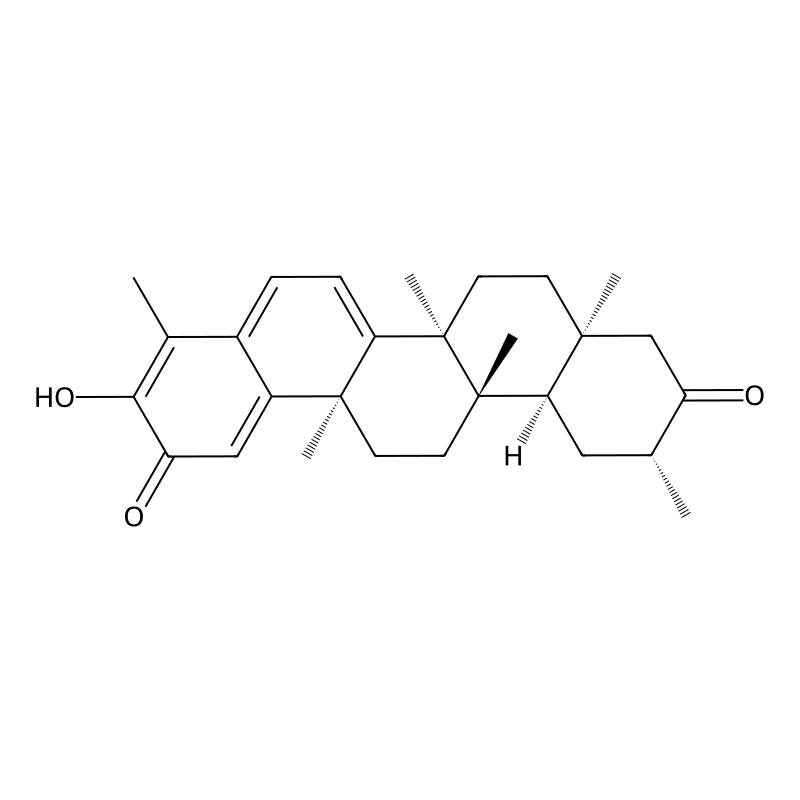

Tingenone (CAS 50802-21-6), also known as maitenin, is a highly bioactive quinonemethide triterpenoid isolated from Celastraceae species. Structurally distinct from its close analog celastrol by the presence of a C-20 ketone rather than a carboxylic acid, tingenone exhibits high lipophilicity and lacks pH-dependent ionization at the C-20 position [1]. This structural feature eliminates the risk of unwanted esterification during complex formulations, making it a highly stable precursor and active ingredient. In industrial and advanced research contexts, it is primarily procured for its potent, reversible antifouling properties in marine coatings [2], its role as an analytical chemotaxonomic marker, and its baseline cytotoxicity in targeted antineoplastic and antimicrobial assays.

Research Fit

While celastrol, pristimerin, and tingenone share a quinonemethide core, they are not interchangeable in formulation or synthesis. Celastrol possesses a reactive carboxylic acid moiety that is prone to unwanted derivatization and exhibits pH-dependent aqueous solubility, complicating neutral-pH lipid formulations [1]. Pristimerin, as a methyl ester, is susceptible to hydrolysis under basic conditions. Tingenone’s C-20 ketone provides a chemically distinct, non-ionizable, and non-hydrolyzable site, ensuring superior stability in non-polar matrices and specialized polymer coatings. Furthermore, in marine antifouling applications, tingenone exhibits a uniquely reversible, non-lethal inhibition profile against specific biofoulers like bryozoans, whereas substitution with crude botanical extracts introduces heavy metal accumulation risks and unpredictable toxicity [2].

Substitution Risk

Bryozoan Settlement Inhibition in Antifouling

In comparative evaluations of celastroids for marine antifouling paints, tingenone demonstrated complete (100%) inhibition of algae and the bryozoan B. stolonifera settlement, outperforming other analogs in this specific metric [1]. Crucially for environmental compliance, the inhibitory effect on B. amphitrite nauplii (LC50 < 20 μg/mL) was temporary and reversible upon transfer to clean seawater, unlike traditional toxic biocides [1].

| Evidence Dimension | Inhibition of B. stolonifera and algae settlement |

| Target Compound Data | 100% complete inhibition |

| Comparator Or Baseline | Celastrol (sub-optimal against B. stolonifera, though highly effective against Botryllus sp.) |

| Quantified Difference | Tingenone provides absolute inhibition for specific bryozoans with a reversible, non-lethal toxicity profile. |

| Conditions | Laboratory nauplii settlement assay and 45-day ocean field trial in soluble-matrix paints. |

Procurement of tingenone is critical for formulating environmentally compliant, non-lethal marine coatings targeting specific bryozoan and algal biofoulers.

Non-Polar Extraction and Matrix Compatibility

Quantitative HPLC-PDA profiling demonstrates that tingenone is highly compatible with non-polar solvent systems, achieving maximum extraction efficiency in a 1:1 n-hexane/diethyl ether mixture [1]. In contrast to compounds with ionizable groups that can partition into aqueous phases, tingenone is completely undetectable in aqueous extracts [1]. This strict lipophilicity ensures predictable behavior during integration into hydrophobic polymers and lipid-based formulations.

| Evidence Dimension | Solvent extraction efficiency and aqueous solubility |

| Target Compound Data | Maximum yield in 1:1 n-hexane/Et2O; 0% yield in water |

| Comparator Or Baseline | Celastrol (exhibits pH-dependent aqueous solubility) |

| Quantified Difference | Absolute insolubility in water guarantees no premature leaching in aqueous environments without surfactants. |

| Conditions | Solvent extraction from Maytenus chiapensis root bark analyzed via HPLC-PDA. |

Buyers formulating hydrophobic matrices or requiring strict non-leaching properties in aqueous environments must select tingenone over ionizable analogs.

Antimicrobial and Cytotoxicity Assay Control

Tingenone is frequently procured as a standardized positive control in in vitro antimicrobial assays due to its potent and reliable minimum inhibitory concentration (MIC) profiles [1]. In standardized microbroth dilution assays, tingenone is utilized at concentrations of 100-250 μg/mL to validate the efficacy of novel essential oils and extracts against strains like S. aureus and B. subtilis[1]. Its lack of a hydrolyzable ester ensures stability in DMSO stock solutions over standard 48-hour incubation periods.

| Evidence Dimension | Assay validation baseline stability |

| Target Compound Data | Reliable positive control validation at 100-250 μg/mL |

| Comparator Or Baseline | Pristimerin (susceptible to ester hydrolysis over time) |

| Quantified Difference | Provides a stable, non-hydrolyzable single-molecule baseline for validating Gram-positive bacterial inhibition. |

| Conditions | 48-hour microbroth dilution assay in 5% CO2 at 37 °C. |

Laboratory procurement requires highly stable, chemically defined positive controls to ensure reproducible assay validation without degradation artifacts.

Marine Antifouling Paints

Tingenone is the active ingredient of choice for soluble-matrix marine coatings where non-lethal, reversible biofouling inhibition is required. Its complete inhibition of bryozoans and algae, combined with its strict lipophilicity (preventing rapid aqueous leaching), makes it superior to traditional heavy-metal biocides or ionizable organic alternatives [1].

Polymeric Matrix Integration

Due to its lack of a carboxylic acid or hydrolyzable ester group, tingenone is ideally suited for integration into neutral, hydrophobic polymer matrices. It avoids the base-catalyzed hydrolysis seen with pristimerin and the pH-dependent phase partitioning seen with celastrol, ensuring uniform distribution in advanced material formulations [2].

HPLC Standardization Chemotaxonomic Marker

In botanical quality control and pharmacognosy, tingenone is procured as a high-purity analytical standard. Its distinct retention time and UV-DAD profile (detectable at 420 nm) allow for the precise simultaneous quantification of quinonemethide triterpenes, distinguishing highly valued Celastraceae species from adulterants [3].

Application Fit Matrix

References

- [1] Pérez, M., et al. 'Antifouling Activity of Celastroids Isolated from Maytenus Species, Natural and Sustainable Alternatives for Marine Coatings.' Industrial & Engineering Chemistry Research 53.18 (2014): 7838-7843.

- [2] Reyes-Espinosa, F., et al. 'Development and Validation of an HPLC-PDA Method for Biologically Active Quinonemethide Triterpenoids Isolated from Maytenus chiapensis.' Molecules 24.5 (2019): 908.

- [3] Reyes-Espinosa, F., et al. 'HPLC profile and simultaneous quantitative analysis of tingenone and pristimerin in four Celastraceae species using HPLC-UV-DAD-MS.' Revista Brasileira de Farmacognosia 29.2 (2019): 171-176.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

(6aS,6bS,8aS,11R,12aR,14aR)-3-hydroxy-4,6a,6b,8a,11,14a-hexamethyl-7,8,9,11,12,12a,13,14-octahydropicene-2,10-dione

2: de Carvalho Veloso C, Rodrigues VG, Ferreira RC, Duarte LP, Klein A, Duarte ID, Romero TR, de Castro Perez A. Tingenone, a pentacyclic triterpene, induces peripheral antinociception due to NO/cGMP and ATP-sensitive K(+) channels pathway activation in mice. Eur J Pharmacol. 2015 May 15;755:1-5. doi: 10.1016/j.ejphar.2015.02.038. Epub 2015 Mar 5. PubMed PMID: 25748602.

3: Setzer WN, Setzer MC, Hopper AL, Moriarity DM, Lehrman GK, Niekamp KL, Morcomb SM, Bates RB, McClure KJ, Stessman CC, Haber WA. The cytotoxic activity of a Salacia liana species from Monteverde, Costa Rica, is due to a high concentration of tingenone. Planta Med. 1998 Aug;64(6):583. PubMed PMID: 9741306.

4: Goijman SG, Turrens JF, Marini-Bettolo GB, Stoppani AO. Effect of tingenone, a quinonoid triterpene, on growth and macromolecule biosynthesis in Trypanosoma cruzi. Experientia. 1985 May 15;41(5):646-8. PubMed PMID: 3888660.

5: Campanelli AR, D'Alagni M, Marini-Bettolo GB. Spectroscopic evidence for the interaction of tingenone with DNA. FEBS Lett. 1980 Dec 29;122(2):256-60. PubMed PMID: 7202715.

6: Sotanaphun U, Lipipun V, Suttisri R, Bavovada R. Antimicrobial activity and stability of tingenone derivatives. Planta Med. 1999 Jun;65(5):450-2. PubMed PMID: 10418334.

7: Campanelli AR, D'Alagni M, Marini-Bettolo GB, Giglio E. Optical study of tingenone solubilized in aqueous solution of sodium deoxycholate. Farmaco Prat. 1981 Jan;36(1):30-5. PubMed PMID: 7227494.

8: Goijman SG, Turrens JF, Marini-Bettolo GB, Stoppani AO. [Inhibition of growth and macromolecular biosynthesis in Trypanosoma cruzi by natural products. Effects of miconidine and tingenone]. Medicina (B Aires). 1984;44(4):361-70. Spanish. PubMed PMID: 6399926.

9: Monache FD, Bettólo GV, de Lima OG, D'Albuquerque IL, de Barros Coêlho JS. The structure of tingenone, a quinonoid triterpene related to pristimerin. J Chem Soc Perkin 1. 1973;22:2725-8. PubMed PMID: 4799459.

10: Roca-Mézquita C, Graniel-Sabido M, Moo-Puc RE, Leon-Déniz LV, Gamboa-León R, Arjona-Ruiz C, Tun-Garrido J, Mirón-López G, Mena-Rejón GJ. ANTIPROTOZOAL ACTIVITY OF EXTRACTS OF ELAEODENDRON TRICHOTOMUM (CELASTRACEAE). Afr J Tradit Complement Altern Med. 2016 Jul 3;13(4):162-165. doi: 10.21010/ajtcam.v13i4.21. eCollection 2016. PubMed PMID: 28852732; PubMed Central PMCID: PMC5566140.

11: Meneguetti DU, Lima RA, Hurtado FB, Passarini GM, Macedo SR, Barros NB, Oliveira FA, Medeiros PS, Militão JS, Nicolete R, Facundo VA. Screening of the in vitro antileishmanial activities of compounds and secondary metabolites isolated from Maytenus guianensis Klotzsch ex Reissek (Celastraceae) chichuá Amazon. Rev Soc Bras Med Trop. 2016 Sep-Oct;49(5):579-585. doi: 10.1590/0037-8682-0156-2016. PubMed PMID: 27812652.

12: Rodrigues-Filho E, Barros FA, Fernandes JB, Braz-Filho R. Detection and identification of quinonemethide triterpenes in Peritassa campestris by mass spectrometry. Rapid Commun Mass Spectrom. 2002;16(6):627-33. PubMed PMID: 11870901.

13: Yelani T, Hussein AA, Meyer JJ. Isolation and identification of poisonous triterpenoids from Elaeodendron croceum. Nat Prod Res. 2010 Sep;24(15):1418-25. doi: 10.1080/14786410903052399. PubMed PMID: 20234972.

14: Chávez H, Estévez-Braun A, Ravelo AG, González AG. New phenolic and quinone-methide triterpenes from Maytenus amazonica. J Nat Prod. 1999 Mar;62(3):434-6. PubMed PMID: 10096852.

15: Cevatemre B, Botta B, Mori M, Berardozzi S, Ingallina C, Ulukaya E. The plant-derived triterpenoid tingenin B is a potent anticancer agent due to its cytotoxic activity on cancer stem cells of breast cancer in vitro. Chem Biol Interact. 2016 Dec 25;260:248-255. doi: 10.1016/j.cbi.2016.10.001. Epub 2016 Oct 5. PubMed PMID: 27720947.

16: Setzer WN, Holland MT, Bozeman CA, Rozmus GF, Setzer MC, Moriarity DM, Reeb S, Vogler B, Bates RB, Haber WA. Isolation and frontier molecular orbital investigation of bioactive quinone-methide triterpenoids from the bark of Salacia petenensis. Planta Med. 2001 Feb;67(1):65-9. PubMed PMID: 11270725.

17: Veloso CC, Ferreira RCM, Rodrigues VG, Duarte LP, Klein A, Duarte ID, Romero TRL, Perez AC. Tingenone, a pentacyclic triterpene, induces peripheral antinociception due to cannabinoid receptors activation in mice. Inflammopharmacology. 2018 Feb;26(1):227-233. doi: 10.1007/s10787-017-0391-7. Epub 2017 Sep 9. PubMed PMID: 28889355.

18: Quesadas-Rojas M, Mena-Rejón GJ, Cáceres-Castillo D, Cuevas G, Quijano-Quiñones RF. Biogenesis of Triterpene Dimers from Orthoquinones Related to Quinonemethides: Theoretical Study on the Reaction Mechanism. Molecules. 2016 Nov 17;21(11). pii: E1551. PubMed PMID: 27869690.

19: Moreira RR, Carlos IZ, Vilega W. Release of intermediate reactive hydrogen peroxide by macrophage cells activated by natural products. Biol Pharm Bull. 2001 Feb;24(2):201-4. PubMed PMID: 11217094.

20: Ngassapa O, Soejarto DD, Pezzuto JM, Farnsworth NR. Quinone-methide triterpenes and salaspermic acid from Kokoona ochracea. J Nat Prod. 1994 Jan;57(1):1-8. PubMed PMID: 8158155.

Explore Compound Types